molecular formula C13H21N3 B181805 4-(4-Isopropylpiperazin-1-yl)aniline CAS No. 443914-86-1

4-(4-Isopropylpiperazin-1-yl)aniline

Cat. No.: B181805
CAS No.: 443914-86-1
M. Wt: 219.33 g/mol
InChI Key: CRLKNBUQRZOYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H21N3. It is a derivative of aniline, where the aniline ring is substituted with a 4-isopropylpiperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylpiperazin-1-yl)aniline typically involves the reaction of 4-chloroaniline with 4-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4-Isopropylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 6 (CDK6), by binding to their active sites. This inhibition can affect various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Propylpiperazin-1-yl)aniline
  • 4-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Ethylpiperazin-1-yl)aniline

Uniqueness

4-(4-Isopropylpiperazin-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLKNBUQRZOYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429362
Record name 4-(4-Isopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443914-86-1
Record name 4-[4-(1-Methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443914-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Isopropylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-isopropyl-4-(4-nitro-phenyl)-piperazine (5.18 g, 20.80 mmol) and 5% palladium on carbon (0.5 g) in MeOH (100 mL) is stirred for 2.7 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a violet solid: ESI-MS: 220.1 [MH]+; tR=0.95 min (system 1).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-isopropyl-4-(4-nitro-phenyl)-piperazine (8.3 g, 33.2 mmol) in MeOH (120 mL) is added tin (II) dichloride dihydrate (37.4 g, 0.165 mol). The mixture is cooled using a water bath and conc. HCl is added (36 mL). The reaction is stirred at room temperature overnight. After removing the methanol, the resultant solution is basified using conc. NaOH (pH 11). The water phase is extracted with diethyl ether. The combined organic layer are dried (MgSO4), filtered and the solvent is removed under reduced pressure to afford the title compound (6.4 g, 88%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-isopropyl-4-(4-nitrophenyl)piperazine (11.0 g, 40.1 mmol) with H2 and 10% Pd/C (1.0 g) at RT in EtOH (150 mL) for 24 h, followed by the addition of DCM (100 mL) to the reaction mixture and stirring for a further 3 h, provided crude 4-(4-isopropylpiperazin-1-yl)aniline (7.6 g, 86% recovery, 99% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H21N3, 219; [M+H]+ found, 220.
Name
4-(4-isopentylpiperazin-1-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Isopropylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-Isopropylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-Isopropylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-Isopropylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-Isopropylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.